[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl](4-phenylpiperazin-1-yl)methanone
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Overview
Description
1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE typically involves multiple steps. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 4-chlorophenyl-1H-1,2,3-triazole. This intermediate is then reacted with 4-phenylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
- 4-Chlorophenyl-1H-1,2,3-triazole-4-carbaldehyde
- 1-(4-Chlorobenzhydryl)piperazine
Uniqueness
1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE stands out due to its unique combination of a triazole ring and a piperazine moiety. This structural feature imparts distinct biological activities and makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H18ClN5O |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H18ClN5O/c20-15-6-8-17(9-7-15)25-14-18(21-22-25)19(26)24-12-10-23(11-13-24)16-4-2-1-3-5-16/h1-9,14H,10-13H2 |
InChI Key |
PMHLAZCNQMJFOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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